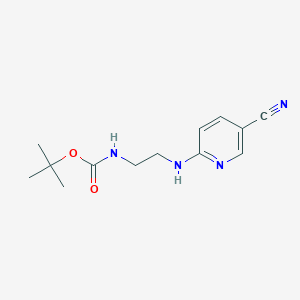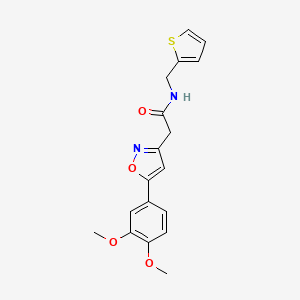
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide, also known as DMXAA or Vadimezan, is a synthetic compound that has been studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since undergone extensive research to determine its mechanism of action and potential applications.
Scientific Research Applications
Anticancer Activity
Derivatives of compounds with structures similar to "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide" have been synthesized and evaluated for their antitumor activities. For instance, benzothiazole derivatives, which share structural motifs with the compound , have shown significant anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015). These findings suggest that modifications of the core structure, such as incorporating isoxazole and thiophenyl groups, could influence the compound's biological activity, potentially offering new avenues for cancer treatment research.
Material Science Applications
Compounds structurally related to "2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)-N-(thiophen-2-ylmethyl)acetamide" have been explored for their potential in material science, such as in the development of corrosion inhibitors and conducting polymers. A study on acetamide, isoxazolidine, and isoxazoline derivatives demonstrated their efficacy as corrosion inhibitors, indicating the chemical versatility and utility of such compounds in protecting metals against corrosion (Yıldırım & Çetin, 2008). Additionally, thiazole-based polythiophenes, which could be structurally related to the compound , have been synthesized for their optoelectronic properties, showing potential applications in electronic devices (Camurlu & Guven, 2015).
properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-22-15-6-5-12(8-17(15)23-2)16-9-13(20-24-16)10-18(21)19-11-14-4-3-7-25-14/h3-9H,10-11H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTERFDROWRZLBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NCC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-((4-Benzylpiperidin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2664656.png)
![N-{4-[(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)amino]phenyl}-4-phenoxybenzenesulfonamide](/img/structure/B2664657.png)
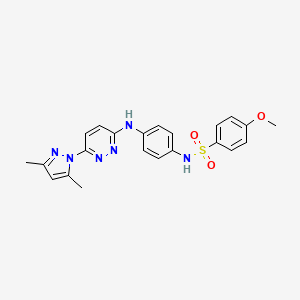

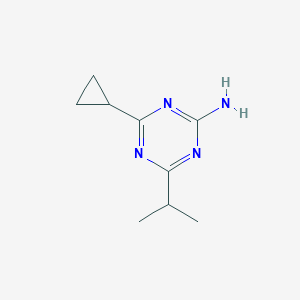
![3-(4-fluorophenyl)-9-(2-methoxyethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2664666.png)
![Methyl 4-[7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-oxochromen-3-yl]oxybenzoate](/img/no-structure.png)
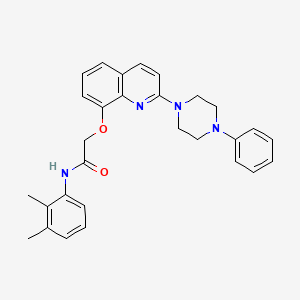
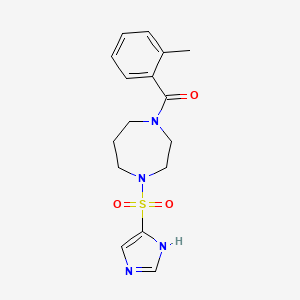
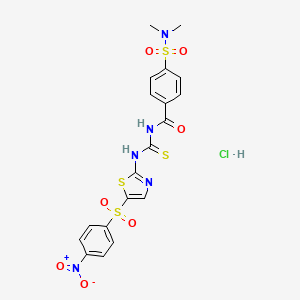
![1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-2-((4-fluorophenyl)thio)ethanone](/img/structure/B2664676.png)
